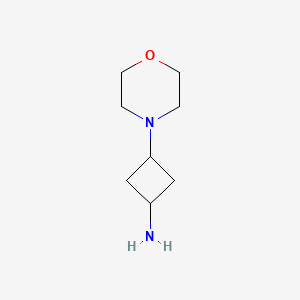
2-Chloro-3-(difluoromethoxy)benzaldehyde
Übersicht
Beschreibung
2-Chloro-3-(difluoromethoxy)benzaldehyde, also known as 2-CDFB, is a chemical compound with a molecular formula of C8H5ClF2O2. It is a p-difluoromethoxy substituted benzaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(difluoromethoxy)benzaldehyde consists of a benzene ring substituted with a chloro group at the 2nd position and a difluoromethoxy group at the 3rd position. The InChI code for this compound is 1S/C8H5ClF2O2/c9-6-1-2-7 (13-8 (10)11)5 (3-6)4-12/h1-4,8H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-(difluoromethoxy)benzaldehyde include a molecular weight of 206.57 g/mol. Other properties such as boiling point and density are not available for this specific compound in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
Preparation and Catalytic Properties
Benzaldehydes, including derivatives that might structurally resemble 2-Chloro-3-(difluoromethoxy)benzaldehyde, play a significant role in various industrial applications, including the synthesis of fragrances, flavors, and pharmaceuticals. For instance, the study on sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde demonstrated enhanced catalytic properties, highlighting the importance of structural modifications on benzaldehydes for industrial synthesis processes (Sharma, Soni, & Dalai, 2012).
Antimicrobial Applications
The synthesis of benzaldehyde derivatives and their application as antimicrobial additives to oils and fuels indicate the versatility of benzaldehyde compounds in contributing to the enhancement of material properties (Talybov, Akhmedova, & Yusubov, 2022).
Organic Synthesis and Enzymatic Catalysis
In organic synthesis, benzaldehyde derivatives are utilized as intermediates in the formation of complex molecules. An example is the use of benzaldehyde lyase for the asymmetric synthesis of benzoin derivatives, demonstrating the compound's role in facilitating enzyme-catalyzed reactions for the production of chiral compounds (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Material Synthesis and Stability
Metal-Organic Frameworks (MOFs)
The catalytic properties and thermal stability of metal-organic frameworks using benzene tricarboxylate demonstrate the potential of benzaldehyde derivatives in the development of advanced materials with specific catalytic or adsorption properties (Schlichte, Kratzke, & Kaskel, 2004).
Novel Synthesis Methods
Green Synthesis Approaches
Research on green chemistry and clean synthesis methods, such as the grinding-induced reactions of benzaldehyde derivatives, illustrates the ongoing efforts to develop more sustainable and environmentally friendly chemical processes (Masesane, Muriithi, & Tabane, 2014).
Safety and Hazards
The safety data sheet for a similar compound, 5-Chloro-2-(difluoromethoxy)benzaldehyde, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
2-chloro-3-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOVRQIOWWERMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(difluoromethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



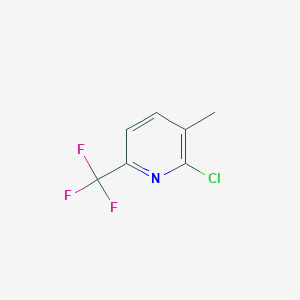

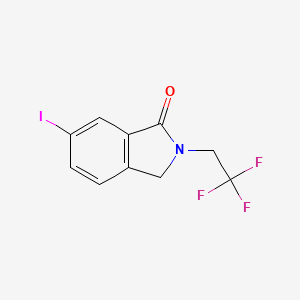
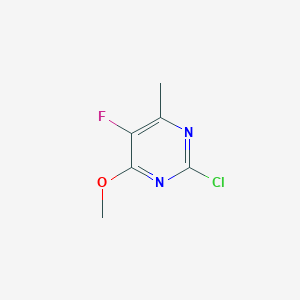

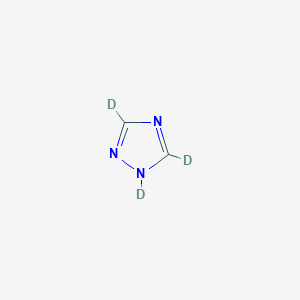
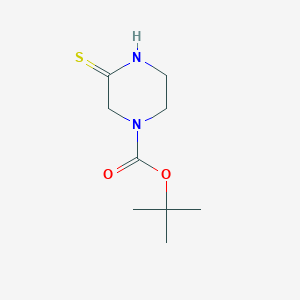
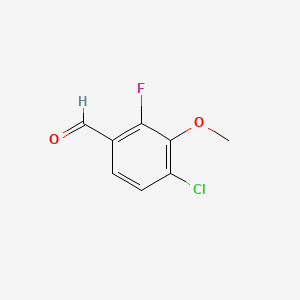
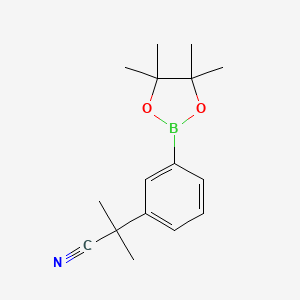
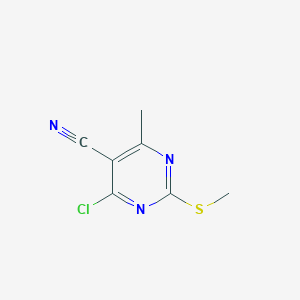
![1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456980.png)
